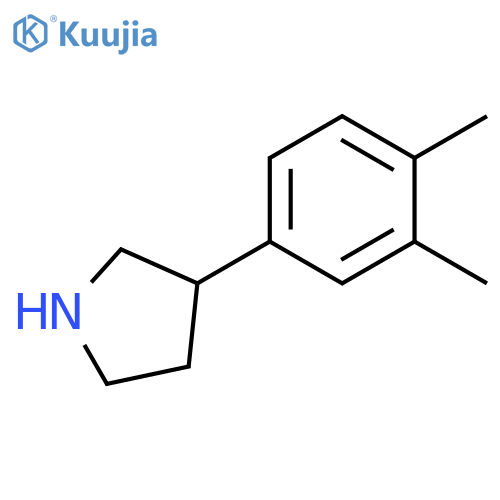Cas no 1248975-04-3 (3-(3,4-dimethylphenyl)pyrrolidine)

1248975-04-3 structure
商品名:3-(3,4-dimethylphenyl)pyrrolidine
3-(3,4-dimethylphenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine, 3-(3,4-dimethylphenyl)-
- 3-(3,4-dimethylphenyl)pyrrolidine
-
- インチ: 1S/C12H17N/c1-9-3-4-11(7-10(9)2)12-5-6-13-8-12/h3-4,7,12-13H,5-6,8H2,1-2H3
- InChIKey: LFVQCBVRNUGRAW-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C2=CC=C(C)C(C)=C2)C1
3-(3,4-dimethylphenyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849166-0.25g |
3-(3,4-dimethylphenyl)pyrrolidine |
1248975-04-3 | 0.25g |
$906.0 | 2023-06-02 | ||
| Enamine | EN300-1849166-0.1g |
3-(3,4-dimethylphenyl)pyrrolidine |
1248975-04-3 | 0.1g |
$867.0 | 2023-06-02 | ||
| Enamine | EN300-1849166-0.05g |
3-(3,4-dimethylphenyl)pyrrolidine |
1248975-04-3 | 0.05g |
$827.0 | 2023-06-02 | ||
| Enamine | EN300-1849166-1.0g |
3-(3,4-dimethylphenyl)pyrrolidine |
1248975-04-3 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1849166-1g |
3-(3,4-dimethylphenyl)pyrrolidine |
1248975-04-3 | 1g |
$0.0 | 2023-09-19 | ||
| Enamine | EN300-1849166-0.5g |
3-(3,4-dimethylphenyl)pyrrolidine |
1248975-04-3 | 0.5g |
$946.0 | 2023-06-02 | ||
| Enamine | EN300-1849166-10.0g |
3-(3,4-dimethylphenyl)pyrrolidine |
1248975-04-3 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1849166-5.0g |
3-(3,4-dimethylphenyl)pyrrolidine |
1248975-04-3 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1849166-2.5g |
3-(3,4-dimethylphenyl)pyrrolidine |
1248975-04-3 | 2.5g |
$1931.0 | 2023-06-02 |
3-(3,4-dimethylphenyl)pyrrolidine 関連文献
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
1248975-04-3 (3-(3,4-dimethylphenyl)pyrrolidine) 関連製品
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
